N-(4-METHYLPHENYL)-4-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE
Description
Propriétés
IUPAC Name |
N-(4-methylphenyl)-4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S2/c1-17-12-14-19(15-13-17)24-21(26)11-6-16-25-22(27)20(29-23(25)28)10-5-9-18-7-3-2-4-8-18/h2-5,7-10,12-15H,6,11,16H2,1H3,(H,24,26)/b9-5+,20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNCCBARFBXSBO-DXQMBWDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-Methylphenyl)-4-[(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a complex organic compound that belongs to the class of thiazolidine derivatives. Its unique structure, featuring multiple functional groups, suggests potential biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(4-Methylphenyl)-4-[(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is C20H20N2O2S2, with a molecular weight of approximately 350.46 g/mol. The presence of a thiazolidine ring and various aromatic components enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound may involve interactions with specific enzymes or receptors due to its diverse functional groups. The thiazolidine moiety is known for its ability to modulate various biological pathways, including anti-inflammatory and anticancer activities. The sulfur atom in the thiazolidine ring may also contribute to its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of thiazolidine derivatives in anticancer therapies. For instance, compounds similar to N-(4-Methylphenyl)-4-[...]-butanamide have demonstrated significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that specific substitutions on the phenyl rings enhance the anticancer properties. In one study, derivatives with a methyl group at position 4 of the phenyl ring showed increased activity against cancer cell lines such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) .
| Compound | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| N-(4-Methylphenyl)-... | A549 | < 10 | High selectivity |
| N-(4-Methylphenyl)-... | NIH/3T3 | < 15 | Moderate toxicity |
Anticonvulsant Activity
Thiazolidine derivatives have also been investigated for their anticonvulsant properties. In picrotoxin-induced convulsion models, related compounds exhibited notable protective effects. The presence of specific functional groups was crucial in enhancing anticonvulsant activity .
Case Studies
-
Study on Anticancer Activity :
A recent study synthesized various thiazolidine derivatives and tested them against A549 cells. The results indicated that compounds with electron-donating groups significantly improved cytotoxicity compared to those without such substitutions . -
Investigating Anticonvulsant Properties :
In another study focused on thiazole derivatives, it was found that structural modifications could lead to significant improvements in anticonvulsant efficacy. The study emphasized the importance of the thiazole ring in enhancing biological activity .
Comparaison Avec Des Composés Similaires
Comparison with N-(4-Hydroxyphenyl)-3-[(5Z)-5-(4-Methylbenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]Propanamide
Structural Differences :
- Core: Both share a 1,3-thiazolidinone ring.
- Substituents :
- The target compound has a 4-methylphenyl group and a butanamide chain, whereas the analog has a 4-hydroxyphenyl group and a propanamide chain.
- The exocyclic substituent at position 5 differs: (2E)-3-phenylprop-2-en-1-ylidene vs. 4-methylbenzylidene.
Key Findings :
- Solubility : The hydroxyl group in the analog increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to the methyl group in the target compound.
- Stability : The conjugated cinnamylidene group in the target compound may improve photostability due to extended π-electron delocalization.
Table 1: Structural and Property Comparison
Comparison with 1,2,4-Triazole-3(4H)-Thiones
Structural Differences :
- Core: The target compound has a 1,3-thiazolidinone ring, while triazole derivatives (e.g., compounds 7–9 in ) feature a 1,2,4-triazole ring.
- Tautomerism : Triazole-thiones exhibit thione-thiol tautomerism, whereas the target compound’s sulfanylidene group stabilizes the thione form without tautomeric shifts.
Key Findings :
- Synthesis: Triazoles are synthesized via base-mediated cyclization of hydrazinecarbothioamides, whereas thiazolidinones typically require thiourea and ketone precursors.
- Reactivity: The thiazolidinone core is more electrophilic due to the electron-withdrawing oxo group, enabling nucleophilic additions at position 2.
Comparison with Piperidinyl Propionamide Derivatives
Structural Differences :
- Core: The piperidine ring in the analog vs. the thiazolidinone ring in the target compound.
- Functional Groups : Both have aromatic amide linkages but differ in heterocyclic electronics.
Key Findings :
- Bioactivity Potential: Piperidinyl derivatives are often explored for CNS activity, while thiazolidinones are associated with antimicrobial and anti-inflammatory properties.
- Synthetic Routes: The piperidinyl compound uses Friedel-Crafts alkylation and amidation, contrasting with the cyclocondensation methods for thiazolidinones.
Research Findings and Implications
- Crystallography : Tools like SHELX and WinGX (cited in ) are critical for resolving the stereochemistry of such complex heterocycles, particularly the Z/E configurations in the target compound .
- Spectroscopy : IR and NMR data confirm the absence of tautomerism in the target compound, unlike triazole derivatives .
- Structure-Activity Relationships (SAR) : The cinnamylidene group may enhance π-π stacking interactions in biological targets, while the methylphenyl group reduces metabolic degradation compared to hydroxylated analogs .
Q & A
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
- Detailed SOPs : Document inert atmosphere requirements (Ar/N₂) and moisture-sensitive steps.
- Open Data Practices : Share raw NMR (FID files) and crystallography data (CIF files) in public repositories.
- Collaborative Validation : Cross-verify results with independent labs using identical starting materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
